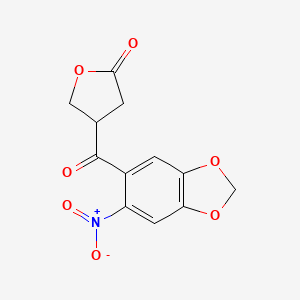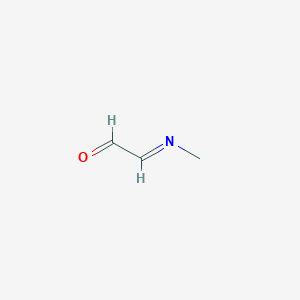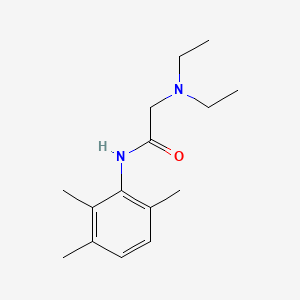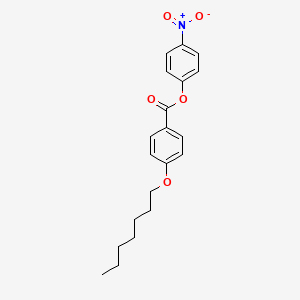![molecular formula C15H33NO4 B14484113 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- CAS No. 66354-56-1](/img/structure/B14484113.png)
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- is a chemical compound with the molecular formula C13H29NO4. It is known for its unique structure, which includes a propanol backbone with bis(2-hydroxyethyl)amino and octyloxy functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- typically involves the reaction of 2-propanol with bis(2-hydroxyethyl)amine and an octyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the formulation of various industrial products, such as surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with other molecules, influencing their structure and function. The octyloxy group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: This compound lacks the octyloxy group, making it less hydrophobic.
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(butyloxy)-: This compound has a shorter alkoxy chain, affecting its chemical properties.
Uniqueness
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)- is unique due to its combination of hydrophilic and hydrophobic functional groups. This dual nature allows it to interact with a wide range of molecules, making it valuable in various applications.
Propriétés
Numéro CAS |
66354-56-1 |
|---|---|
Formule moléculaire |
C15H33NO4 |
Poids moléculaire |
291.43 g/mol |
Nom IUPAC |
1-[bis(2-hydroxyethyl)amino]-3-octoxypropan-2-ol |
InChI |
InChI=1S/C15H33NO4/c1-2-3-4-5-6-7-12-20-14-15(19)13-16(8-10-17)9-11-18/h15,17-19H,2-14H2,1H3 |
Clé InChI |
JORAAGBFBOAQTI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOCC(CN(CCO)CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
![1,1,2,2,3,3-Hexafluoro-2,3-dihydrobenzo[f]azulen-9(1H)-one](/img/structure/B14484067.png)
![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)

![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)


![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
